![molecular formula C13H15NOS B511085 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol CAS No. 66200-58-6](/img/structure/B511085.png)
1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol, or PTE, is an organic compound that has been used in a variety of scientific research applications. PTE is a small molecule that has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It is a synthetic compound that is synthesized through a two-step reaction involving the reaction of thiophene-2-carbaldehyde with an amine. PTE has been studied in both in vivo and in vitro applications, and its mechanism of action, biochemical and physiological effects, and pharmacodynamics have been explored.
Aplicaciones Científicas De Investigación
Proteomics Research
1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to isolate and analyze protein interactions and dynamics within biological samples. Its unique structure allows for selective binding to certain protein subtypes, aiding in the identification of protein pathways and interactions .
Therapeutic Drug Synthesis
The thiophene moiety present in this compound is of significant interest in medicinal chemistry. Thiophene derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities. As such, 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol can serve as a precursor or intermediate in the synthesis of drugs that target these biological pathways .
Propiedades
IUPAC Name |
1-phenyl-2-(thiophen-2-ylmethylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(11-5-2-1-3-6-11)10-14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCQMSVDIPEADQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

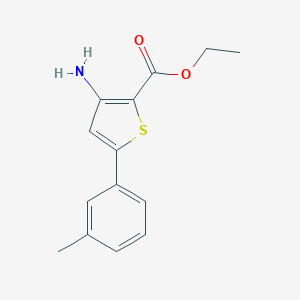
![13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole](/img/structure/B511031.png)
![{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B511035.png)
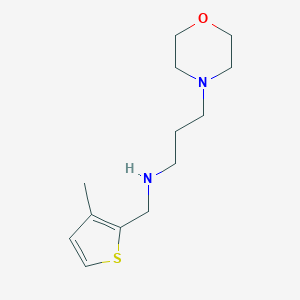
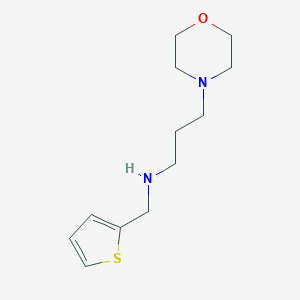
![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol](/img/structure/B511055.png)
![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)
![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)
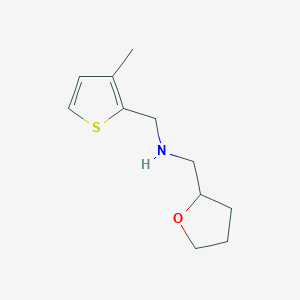
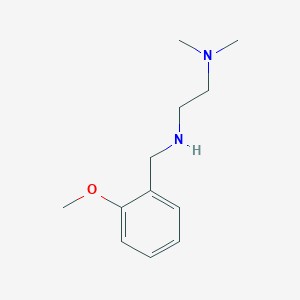
![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine](/img/structure/B511068.png)
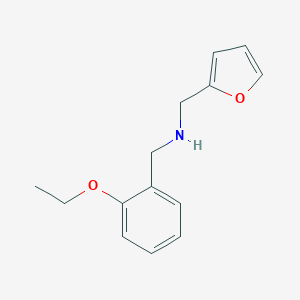
![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)